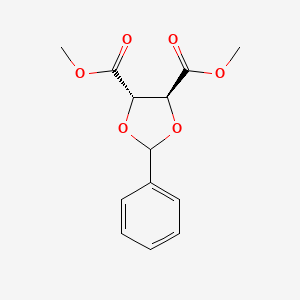

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside

Übersicht

Beschreibung

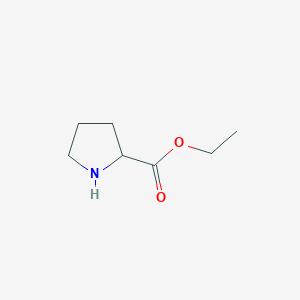

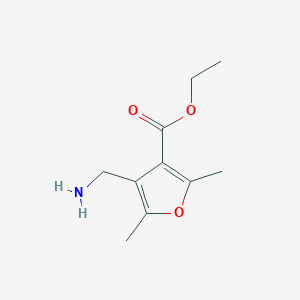

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a compound with the molecular formula C18H22O8 . It is a derivative of glucose and is often used in the pharmaceutical sector . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da .

Synthesis Analysis

The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves several steps. One method involves the use of triethylsilane and 10% Pd/C in methanol at room temperature . This process allows forWissenschaftliche Forschungsanwendungen

Noncatalytic Acetylation and Regioselectivity

- Tsvetkov, Gening, and Nifantiev (2020) studied the noncatalytic acetylation of a similar compound, methyl 2,3-di-O-benzoyl-α-D-glucopyranoside, with acetic acid or acetic anhydride. Their research revealed that this process occurs regioselectively at the primary hydroxyl group, yielding methyl 6-O-acetyl-2,3-di-O-benzoyl-α-D-glucopyranoside. This highlights the significance of understanding regioselectivity in chemical reactions involving similar compounds (Tsvetkov, Gening, & Nifantiev, 2020).

Reactions with Trimethylsilyl Cyanide

- The reaction of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranosid-3-ulose with trimethylsilyl cyanide (Me3SiCN) was studied by Heras et al. (1985). They found that this reaction led to the formation of various cyano and trimethylsilyl derivatives, indicating the utility of this compound in synthesizing diverse chemical structures (Heras, Félix, Calvo-Mateo, & Fernández-Resa, 1985).

Synthesis of Aminodideoxy Sugars

- Baer and Neilson (1965) explored the synthesis of aminodideoxy sugars using the 4,6-O-benzylidene derivative of methyl 3-nitro-3-deoxy-β-D-glucopyranoside. This process involved several steps, including selective hydrogenation and debenzylidenation, demonstrating the compound's role in complex sugar synthesis (Baer & Neilson, 1965).

Sulfation of Methyl 2-amino-2-deoxy-α-D-GGlucopyranoside

- Research by Leder (1988) involved the sulfation of various derivatives, including methyl 2-amino-2-deoxy-α-D-glucopyranoside, through the use of suitably blocked intermediates. This study contributes to understanding the sulfation process of similar compounds (Leder, 1988).

Glycoside Synthesis

- Jeanloz, Walker, and Sinaỹ (1968) worked on synthesizing various glycosides, including those derived from methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. Their research demonstrated the compound's utility in creating diverse glycoside derivatives (Jeanloz, Walker, & Sinaỹ, 1968).

Koenigs-Knorr Reaction

- Takeo (1979) studied the Koenigs-Knorr reaction involving methyl 4,6-O-benzylidene-β-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This reaction resulted in various saccharide derivatives, indicating the compound's potential in synthesizing complex sugars (Takeo, 1979).

Preparation of Nitro Sugars

- Sakakibara and Sudoh (1976) explored the preparation of nitro sugars using methyl 4,6-O-benzylidene-2-deoxy-2-nitro-β-D-glucopyranoside. Their work provided insights into the synthesis of nitroalkene derivatives from similar compounds (Sakakibara & Sudoh, 1976).

Wirkmechanismus

Target of Action

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .

Mode of Action

The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .

Result of Action

Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .

Biochemische Analyse

Biochemical Properties

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the functionalization of carbohydrate intermediates. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates. Additionally, the compound can be deprotected under catalytic transfer hydrogenation conditions using triethylsilane and palladium on carbon (Pd/C), which is a mild and efficient method for removing benzylidene groups .

Cellular Effects

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities. By interacting with these receptors, the compound can modulate cell function, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular metabolism. For example, its interaction with glycosyltransferases can result in the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates . Additionally, the deprotection of the compound under catalytic transfer hydrogenation conditions allows for the removal of benzylidene groups, facilitating further biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under mild conditions but can degrade under harsh conditions, leading to the formation of unwanted byproducts . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can selectively target specific cell receptors and modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired biochemical effects.

Metabolic Pathways

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and degradation of complex carbohydrates . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, allowing it to exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .

Eigenschaften

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXXIQSHLLVPF-AOXRCQJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)